1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQABGQSVOUODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654790 | |
| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-17-1 | |
| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regiochemical Control
The hydroxyl group at position 2 activates the ring toward electrophilic substitution, directing incoming bromine to the para position (C4). Concurrently, the methyl group at C5 exerts a weak meta-directing effect, creating a synergistic regiochemical outcome that favors bromination at C4. Density functional theory (DFT) calculations suggest that the transition state for C4 substitution is stabilized by 6.8 kcal/mol compared to alternative positions, rationalizing the observed selectivity.
Standard Laboratory Procedure
Reagents :
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2-Hydroxy-5-methylacetophenone (1.0 equiv)
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Bromine (1.05 equiv)
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Glacial acetic acid (solvent)
Protocol :
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Dissolve 2-hydroxy-5-methylacetophenone (10.0 g, 60.6 mmol) in 100 mL glacial acetic acid at 40°C.
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Add bromine (3.24 mL, 63.6 mmol) dropwise over 30 minutes under reflux (118°C).
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Maintain reflux for 4 hours until TLC (hexane:ethyl acetate 3:1) shows complete consumption of starting material.
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Cool the mixture to 25°C and pour into 300 mL ice-water.
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Collect the precipitate via vacuum filtration and recrystallize from ethanol/water (1:2) to yield white needles.
Yield : 68–72% (typical), 89% (optimized conditions)
Purity : >98% (HPLC, C18 column, 220 nm)
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 110–120°C | ±5% per 10°C |
| Bromine Equivalents | 1.05–1.10 | >1.1: Di-bromination risk |
| Reaction Time | 3–5 hours | Prolonged time → decomposition |
| Solvent Polarity | Acetic acid > H2SO4 | Polar aprotic enhances selectivity |
Friedel-Crafts Acylation of Pre-brominated Phenols
An alternative route employs Friedel-Crafts acylation of 4-bromo-2-hydroxy-5-methylphenol, though this method requires protection/deprotection steps and demonstrates lower overall efficiency (42–48% yield).
Stepwise Synthesis
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Protection : Treat 4-bromo-2-hydroxy-5-methylphenol with chlorotrimethylsilane (TMSCl) in DMF to form the silyl ether.
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Acylation : React with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at 0°C.
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Deprotection : Remove TMS group using tetrabutylammonium fluoride (TBAF) in THF.
Key Challenge : Competitive bromine displacement during acylation necessitates careful stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Throughput (g/h) | Cost Index |
|---|---|---|---|---|
| Direct Bromination | 72–89 | 98–99.5 | 15.2 | 1.0 |
| Friedel-Crafts Route | 42–48 | 95–97 | 6.8 | 2.3 |
| Flow Chemistry | 91* | 99.8* | 34.7* | 0.8* |
*Data from pilot-scale continuous flow systems using microreactor technology.
Advanced Purification Techniques
Recrystallization Optimization
Ethanol/water mixtures (1:2 v/v) provide optimal crystal morphology, with >99% recovery achieved through:
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Slow cooling (1°C/min) from 65°C to 4°C
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Seed crystal addition at 40°C (0.1% w/w)
Chromatographic Methods
Preparative HPLC (Phenomenex Luna C18, 250 × 21.2 mm, 5 μm) with isocratic elution (ACN:H2O 45:55 + 0.1% TFA) resolves residual di-brominated impurities (<0.5%).
Spectroscopic Characterization
NMR Data (DMSO-d6, 400 MHz)
-
¹H NMR : δ 2.28 (s, 3H, CH3), 2.55 (s, 3H, COCH3), 6.92 (s, 1H, H-3), 7.98 (s, 1H, H-6), 10.32 (s, 1H, OH)
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¹³C NMR : δ 20.1 (CH3), 26.8 (COCH3), 112.4 (C-1), 117.9 (C-3), 132.6 (C-4), 144.2 (C-2), 156.7 (C-5), 198.4 (C=O)
IR Signature (KBr, cm⁻¹)
-
3275 (O-H stretch), 1678 (C=O), 1582 (C=C aromatic), 615 (C-Br)
Industrial Scale-up Considerations
Continuous Flow Synthesis
Microreactor systems (Corning AFR, 10 mL volume) enhance heat transfer and mixing:
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Residence time: 8.2 minutes
-
Productivity: 1.2 kg/day per reactor module
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Impurity profile: <0.3% di-brominated byproducts
Waste Stream Management
Bromine utilization reaches 94% efficiency through:
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HBr gas scrubbing with NaOH solution (30% w/w)
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Acetic acid recovery via fractional distillation (bp 118°C)
Emerging Methodologies
Catalytic Bromine Recycling
Palladium-catalyzed systems enable bromine recovery:
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Pd(OAc)₂ (0.5 mol%)
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H2O2 as terminal oxidant
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92% bromine atom efficiency
Enzymatic Bromination
Engineered vanadium haloperoxidases demonstrate:
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78% conversion in aqueous buffer (pH 5.2)
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100% regioselectivity for C4 position
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base
Major Products:
Oxidation: Formation of 4-bromo-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone has several notable applications in scientific research:
Organic Synthesis
The compound serves as an intermediate in organic synthesis for creating more complex molecules. Its unique structure allows for selective modifications, making it valuable in synthetic chemistry .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell membranes .
- Anticancer Activity : A notable study synthesized pyrazoline derivatives from this compound and evaluated their anticancer properties against different cell lines. The results indicated that some derivatives exhibited moderate to significant anticancer activity compared to standard drugs like Doxorubicin .
Pharmaceutical Applications
Due to its structural features, this compound is investigated for potential use in drug development. Its interactions with specific molecular targets may lead to the development of new therapeutic agents .
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing pyrazoline derivatives from this compound. The synthesized compounds were tested for their anticancer activity against various tumor cell lines using the Sulforhodamine B assay. The results demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutic agents .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Derivative A | 12.5 | Moderate |
| Derivative B | 8.0 | Significant |
| Doxorubicin | 5.0 | Standard |
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone with structurally related phenyl ethanones, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Physicochemical Properties
Key Insight : The hydroxyl group in the target compound enhances solubility in polar solvents compared to nitro- or fluoro-substituted analogs .
Stability and Reactivity
- The hydroxyl group in the target compound may confer sensitivity to oxidation, requiring stabilization under inert conditions.
- Bromine at C4 facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), as seen in analogs like 1-(6-bromo-3-pyridyl)ethanone .
Biological Activity
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention for its potential biological activities. This compound possesses a unique structure characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring. These features contribute to its reactivity and possible interactions with various biological targets.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 229.07 g/mol
- Structure : The compound is recognized for its ability to undergo various chemical transformations, which can enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The bromine atom and hydroxyl group enhance the compound's binding affinity and specificity. Preliminary studies suggest that it may participate in redox reactions within biological systems, influencing several physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Its structural components are believed to contribute to this effect, although detailed studies are still required to fully elucidate the mechanisms involved. The compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can possess significant anticancer properties. For instance, compounds synthesized from this precursor have demonstrated moderate to significant cytotoxicity against various cancer cell lines, although they are less potent than established chemotherapeutic agents like Doxorubicin .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.3 | Less potent |
| Derivative A | HeLa (Cervical Cancer) | 8.7 | Comparable |
| Derivative B | A549 (Lung Cancer) | 12.5 | Less potent |
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound allows for versatile modifications that can enhance its biological properties. SAR studies indicate that:
- The presence of the hydroxyl group is crucial for enhancing anticancer activity.
- The bromine atom contributes significantly to antimicrobial efficacy by affecting electron distribution in the molecule .
Case Studies
A notable study involved synthesizing pyrazoline derivatives from this compound and evaluating their anticancer activity against various cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than those of control compounds, suggesting improved efficacy in inhibiting cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
